molecular formula C20H25NO3 B2775038 2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid CAS No. 349103-04-4

2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid

Cat. No.: B2775038
CAS No.: 349103-04-4
M. Wt: 327.424
InChI Key: RDEVIOIJOIUWIF-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzoyl group, and an amino acid derivative. The adamantane structure imparts unique properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity .

Scientific Research Applications

2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid can be compared to other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-12-2-4-16(5-3-12)18(22)21-17(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEVIOIJOIUWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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